molecular formula C24H25ClN4O5S2 B2563551 N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1329888-44-9

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2563551
CAS No.: 1329888-44-9
M. Wt: 549.06
InChI Key: BGLSHBYLTBZSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O5S2 and its molecular weight is 549.06. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity Towards Human Leukocyte Elastase

A study by Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones and evaluated their inhibitory activity toward human leukocyte elastase (HLE). The most potent compound exhibited a Ki value of 5.8 nM, acting as acyl-enzyme inhibitors of HLE. This research highlights the potential application of similar compounds in targeting serine proteases like HLE (Gütschow et al., 1999).

Antimicrobial Evaluation

Spoorthy et al. (2021) focused on the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. The study also included antimicrobial activity and docking studies of these newly synthesized analogues, indicating the compound's potential as an antimicrobial agent (Spoorthy et al., 2021).

Anticancer Activity

Abdel-Motaal et al. (2020) used Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block for synthesizing new heterocycles with pyrimidine and thiazole moieties. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, demonstrating potent activity (Abdel-Motaal et al., 2020).

Synthesis of Novel Heterocycles

Mohareb et al. (2004) investigated the synthesis of novel heterocycles utilizing thiophenylhydrazonoacetates, leading to the creation of various derivatives like pyrazole, isoxazole, and pyrimidine. This research demonstrates the versatility of such compounds in synthesizing diverse heterocycles (Mohareb et al., 2004).

Cognitive Enhancer Properties

Phuagphong et al. (2004) explored the effects of a cognitive enhancer, T-588, on sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. T-588 demonstrated a protective effect against mitochondrial dysfunction and cell injury, highlighting the therapeutic potential of similar compounds in neuroprotection (Phuagphong et al., 2004).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S2.ClH/c1-3-26(4-2)7-8-27(23(29)22-12-15-11-16(28(30)31)5-6-20(15)34-22)24-25-17-13-18-19(14-21(17)35-24)33-10-9-32-18;/h5-6,11-14H,3-4,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSHBYLTBZSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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